molecular formula C11H11NO3 B8803172 6,8-Dimethoxyisoquinolin-1(2H)-one

6,8-Dimethoxyisoquinolin-1(2H)-one

Cat. No.: B8803172
M. Wt: 205.21 g/mol
InChI Key: RQNPAAMHEZHSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone backbone substituted with methoxy groups at the 6- and 8-positions. This structural motif is of interest in medicinal chemistry due to its relevance in bioactive molecules and natural products. The compound is synthesized via transition metal-free cascade reactions involving alkynols and imines, as demonstrated in recent methodologies .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6,8-dimethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-11(13)10(7)9(6-8)15-2/h3-6H,1-2H3,(H,12,13)

InChI Key

RQNPAAMHEZHSNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CNC2=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6,7-Dimethoxyisoquinolin-1(2H)-one Derivatives: Compounds such as ethyl 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6j) and 6,7-dimethoxy-N,1-diphenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6l) differ in methoxy group placement (6,7 vs. 6,8). The 6,7-substitution pattern is more common in synthetic routes and may influence electronic distribution and binding interactions in biological systems .
  • This derivative is commercially available, indicating its utility in medicinal chemistry, though direct comparative data are lacking .

Functional Group Modifications

  • Sulfonyl and Acetyl Derivatives: Compounds like 6,7-dimethoxy-2-(methylsulfonyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6k) and 1-(1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6m) demonstrate how sulfonyl or acetyl groups at the 2-position can modulate reactivity and steric bulk. These modifications may enhance target selectivity or pharmacokinetic properties compared to the unsubstituted isoquinolinone core .
  • Chlorinated Analogs: 6,7-Dichloroisoquinolin-1(2H)-one and related halogenated derivatives are noted for their synthetic accessibility. Chlorine atoms increase lipophilicity, which may improve membrane permeability but could also elevate toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.